- Process for the preparation of acitretin, World Intellectual Property Organization, , ,

Cas no 925701-88-8 (Acitretin (sodium))

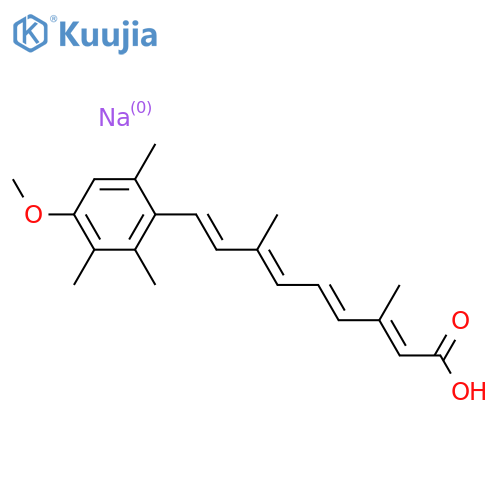

Acitretin (sodium) structure

商品名:Acitretin (sodium)

Acitretin (sodium) 化学的及び物理的性質

名前と識別子

-

- Acitretin (sodium)

- Ro 10-1670 sodium

- Acitretin sodium salt

- sodium;(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

- Acitretin sodium

- CS-1856

- DA-70549

- HY-B0107A

- 925701-88-8

-

- インチ: 1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/b9-7+,11-10+,14-8+,15-12+;

- InChIKey: QTGFSGVSWOBQLB-WMOHYEITSA-N

- ほほえんだ: C(/C1C(C)=CC(OC)=C(C)C=1C)=C\C(\C)=C\C=C\C(\C)=C\C(=O)O.[Na]

計算された属性

- せいみつぶんしりょう: 348.17013894g/mol

- どういたいしつりょう: 348.17013894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 545

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

Acitretin (sodium) セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Acitretin (sodium) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A786769-250mg |

Acitretin sodium |

925701-88-8 | 98+% | 250mg |

$315.0 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18468-25mg |

Acitretin sodium |

925701-88-8 | 98% | 25mg |

¥453.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18468-100mg |

Acitretin sodium |

925701-88-8 | 98% | 100mg |

¥1235.00 | 2023-09-09 | |

| Crysdot LLC | CD31000230-100mg |

Acitretin sodium |

925701-88-8 | 98+% | 100mg |

$108 | 2024-07-18 | |

| Ambeed | A786769-100mg |

Acitretin sodium |

925701-88-8 | 98+% | 100mg |

$114.0 | 2023-09-01 |

Acitretin (sodium) 合成方法

合成方法 1

はんのうじょうけん

リファレンス

Acitretin (sodium) Preparation Products

Acitretin (sodium) 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

925701-88-8 (Acitretin (sodium)) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925701-88-8)Acitretin (sodium)

清らかである:99%

はかる:250mg

価格 ($):284.0